2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine
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Overview
Description
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets. For instance, some pyrimidine-based drugs are known to modulate myeloid leukemia . .
Mode of Action
The mode of action of pyrimidine derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways. For example, some pyrimidine derivatives are known to inhibit DNA topoisomerase II
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a suitable cyclooctane derivative. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with different substitution patterns.
4,6-Dichloropyrimidine: A related compound with chlorine atoms at different positions.
Uniqueness
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine is unique due to its fused cyclooctane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-7-5-3-1-2-4-6-8(7)13-10(12)14-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPJSMWIBMYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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